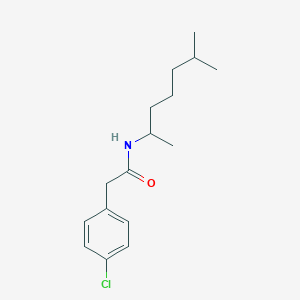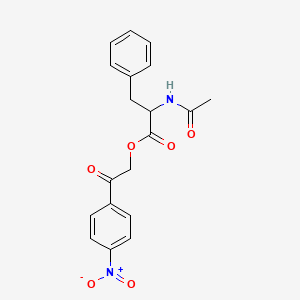
1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine
Overview
Description
1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine, also known as DFBNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFBNP is a piperazine derivative that contains both fluorine and nitro groups, making it a unique compound with interesting properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine has been found to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine has also been found to inhibit the activity of the enzyme enoyl-ACP reductase, which is involved in the synthesis of fatty acids. These inhibitory effects may be responsible for the antibacterial, antifungal, and anticancer properties of 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine.
Biochemical and Physiological Effects:
1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine inhibits the growth of bacteria and fungi, and also inhibits the growth of cancer cells. 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine has also been found to inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and fatty acids. In vivo studies have shown that 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine has low toxicity and is well-tolerated in animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine is its unique chemical structure, which makes it a potential candidate for the development of new drugs with antibacterial, antifungal, and anticancer properties. 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine is also relatively easy to synthesize, making it a convenient compound for laboratory experiments. However, one of the limitations of 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine. One direction is the development of new drugs based on the structure of 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine, which could have potential applications in the treatment of bacterial, fungal, and cancerous diseases. Another direction is the study of the mechanism of action of 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine, which could lead to a better understanding of how this compound inhibits the activity of enzymes involved in various biological processes. Finally, the study of the physiological effects of 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine in vivo could provide valuable information on its potential as a drug candidate.
Scientific Research Applications
1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine has been found to have potential applications in various fields of scientific research. One of the main applications is in the field of medicinal chemistry, where 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine has been studied for its potential as a drug candidate. 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. 1-(2,4-difluorobenzoyl)-4-(4-fluoro-2-nitrophenyl)piperazine has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(2,4-difluorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-11-1-3-13(14(20)9-11)17(24)22-7-5-21(6-8-22)15-4-2-12(19)10-16(15)23(25)26/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEKVJPOSLVIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B3976499.png)
![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine](/img/structure/B3976507.png)

![methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B3976520.png)
![methyl 4-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B3976527.png)
amino]-N-pyrazin-2-ylacetamide](/img/structure/B3976535.png)
![N,N-diethyl-10-(2-hydroxyethyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3976541.png)
![1-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B3976545.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}phenylalaninate](/img/structure/B3976548.png)
![N,N-diethyl-3-{[(4-fluorophenyl)sulfonyl]amino}-4-methoxybenzenesulfonamide](/img/structure/B3976556.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3976567.png)
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(2-methylphenyl)acetamide](/img/structure/B3976578.png)
